6-Chloro-5-(trifluoromethyl)nicotinaldehyde CAS number
6-Chloro-5-(trifluoromethyl)nicotinaldehyde CAS number
An In-Depth Technical Guide to 6-Chloro-5-(trifluoromethyl)nicotinaldehyde (CAS: 1113049-90-3): A Key Intermediate in Modern Drug Discovery
Introduction
6-Chloro-5-(trifluoromethyl)nicotinaldehyde is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which incorporates a pyridine ring substituted with a chloro group, a trifluoromethyl (-CF3) group, and an aldehyde moiety, makes it a versatile synthetic building block. The trifluoromethyl group is particularly crucial in modern drug design; its incorporation into organic molecules can dramatically enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, synthesis, handling, and applications, grounded in established chemical principles and safety protocols.
Physicochemical Properties and Safety Data
The unique substitution pattern on the pyridine ring governs the compound's reactivity and physical characteristics. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the chloro and trifluoromethyl groups modulate the electronic properties of the aromatic system.
Compound Identification and Properties
| Property | Value | Source(s) |
| CAS Number | 1113049-90-3 | [3][4][5] |
| Molecular Formula | C₇H₃ClF₃NO | [3][4][5] |
| Molecular Weight | 209.55 g/mol | [3][4] |
| IUPAC Name | 6-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde | [5] |
| Synonyms | 2-Chloro-3-trifluoromethylpyridine-5-carboxaldehyde | [5] |
| Appearance | Solid | [4] |
| SMILES | O=CC1=CN=C(Cl)C(C(F)(F)F)=C1 | [3][4] |
GHS Safety and Hazard Information
Proper handling of this reagent is imperative. The compound is associated with several hazard classifications, and appropriate personal protective equipment (PPE) should be used at all times.[6][7][8]
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). Recommended storage temperature is 2-8°C.[4]
Synthesis and Mechanistic Insights
The synthesis of 6-Chloro-5-(trifluoromethyl)nicotinaldehyde is not commonly detailed in primary literature as a final product but rather as a crucial intermediate. A robust synthetic strategy involves the formation of a more stable precursor, such as a nicotinic acid ester, followed by a controlled reduction to the aldehyde. This approach prevents over-reduction to the alcohol and manages the reactivity of the aldehyde.
A plausible and industrially relevant pathway begins with a suitable iodinated pyridine derivative. The key step is the introduction of the trifluoromethyl group, a transformation that has been successfully scaled to the kilogram level for the analogous methyl nicotinate ester using a copper-catalyzed reaction with methyl chlorodifluoroacetate (MCDFA).[9][10] The resulting ester can then be selectively reduced to the target aldehyde.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 6-Chloro-5-(trifluoromethyl)nicotinaldehyde.
Causality of Experimental Choices:
-
Trifluoromethylation: The use of the methyl chlorodifluoroacetate (MCDFA)/KF/CuI system is a cost-effective and scalable method for trifluoromethylation.[9] Copper(I) iodide (CuI) is the catalyst that facilitates the formation of a "CuCF₃" species, which then couples with the aryl iodide. N-Methyl-2-pyrrolidone (NMP) is a high-boiling polar aprotic solvent suitable for this type of organometallic coupling reaction, which often requires elevated temperatures to proceed efficiently.
-
Selective Reduction: The reduction of the ester to the aldehyde requires a mild and selective reducing agent to avoid the formation of the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is performed at low temperatures (-78°C, typically a dry ice/acetone bath) to stabilize the hemiacetal intermediate formed, which upon aqueous workup, hydrolyzes to the desired aldehyde. Toluene is a common non-polar solvent for DIBAL-H reductions.
Experimental Protocol: Synthesis via Ester Reduction
This protocol describes the selective reduction of methyl 6-chloro-5-(trifluoromethyl)nicotinate to 6-chloro-5-(trifluoromethyl)nicotinaldehyde. All operations should be performed in a fume hood with appropriate PPE.
Materials:
-
Methyl 6-chloro-5-(trifluoromethyl)nicotinate
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene
-
Anhydrous Toluene
-
Methanol
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Dry ice and acetone
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve methyl 6-chloro-5-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C. Allow the mixture to warm to 0 °C.
-
Workup: Slowly add 2M HCl and stir vigorously until two clear layers form. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude aldehyde by column chromatography on silica gel, if necessary.
Applications in Research and Development
The primary value of 6-chloro-5-(trifluoromethyl)nicotinaldehyde lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry.[2]
Role as a Synthetic Intermediate:
The aldehyde functional group is a gateway to numerous chemical transformations:
-
Reductive Amination: To form substituted amines.
-
Wittig Reaction: To form alkenes.
-
Oxidation: To form the corresponding carboxylic acid.
-
Condensation Reactions: With various nucleophiles to build more complex heterocyclic systems.
These follow-on reactions allow for the systematic exploration of chemical space around the core scaffold, which is a fundamental strategy in lead optimization for drug discovery. For instance, derivatives of trifluoromethylpyridines have been investigated as kinase inhibitors for oncology applications and as antibacterial agents.[1]
Caption: Role as a key building block in synthetic chemistry.
Conclusion
6-Chloro-5-(trifluoromethyl)nicotinaldehyde (CAS: 1113049-90-3) is a high-value chemical intermediate whose strategic importance is derived from its unique combination of reactive sites. The presence of the aldehyde, chloro, and trifluoromethyl functionalities on a pyridine core provides medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents. Understanding its synthesis, reactivity, and handling protocols is essential for leveraging its full potential in the research and development pipeline. The methodologies discussed herein offer a framework for the safe and efficient utilization of this compound in advancing modern drug discovery.
References
- 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde for sale - Vulcanchem. (n.d.).
- 6-Chloro-5-(trifluoromethyl)nicotinaldehyde | 1stsci.com. (n.d.).
- 6-Chloro-5-(trifluoromethyl)nicotinaldehyde - Achmem. (n.d.).
- 6-(Trifluoromethyl)nicotinaldehyde - Apollo Scientific. (2023, July 5).
- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. (n.d.).
- 6-Chloro-5-fluoronicotinaldehyde - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
- SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).
- Development of a Safe and Economical Synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate - AWS. (n.d.).
- CAS 1256826-16-0 | 5-Chloro-4-(trifluoromethyl)nicotinaldehyde - Synblock. (n.d.).
- CAS:1360934-51-5 | C8H5ClF3NO2 | methyl 2-chloro-5-(trifluoromethyl)nicotinate. (n.d.).
- (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (n.d.).
- 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINALDEHYDE Safety Data Sheets - Echemi. (n.d.).
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.).
- Product information, 6-Chloro-5-(trifluoromethyl)nicotinaldehyde | P&S Chemicals. (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1stsci.com [1stsci.com]
- 4. achmem.com [achmem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
